4-methyl-N-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}benzene-1-sulfonamide
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Overview
Description
4-methyl-N-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}benzene-1-sulfonamide is a complex organic compound that features a combination of sulfonamide, pyridyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction environments, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and pyridyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfinyl or thiol derivatives.
Scientific Research Applications
4-methyl-N-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism by which 4-methyl-N-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
- 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate
Uniqueness
What sets 4-methyl-N-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}benzene-1-sulfonamide apart from similar compounds is its unique combination of functional groups. The presence of both the pyridyl and piperazine groups, along with the sulfonamide moiety, provides a distinct set of chemical properties and potential biological activities .
Properties
IUPAC Name |
4-methyl-N-[1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-3-18(22-28(26,27)17-9-7-16(2)8-10-17)20(25)24-14-12-23(13-15-24)19-6-4-5-11-21-19/h4-11,18,22H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMVYMUUOCBGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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